molecular formula C11H18N4O2 B1454985 4-(2,6-dimethylmorpholine-4-carbonyl)-1-methyl-1H-pyrazol-5-amine CAS No. 1181522-92-8

4-(2,6-dimethylmorpholine-4-carbonyl)-1-methyl-1H-pyrazol-5-amine

Cat. No. B1454985
M. Wt: 238.29 g/mol
InChI Key: DLTXKUHONLIMBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,6-dimethylmorpholine-4-carbonyl)-1-methyl-1H-pyrazol-5-amine, also known as DMCPA, is a chemical compound that has been widely used in scientific research. DMCPA is a pyrazol-5-amine derivative that has been synthesized using various methods.

Scientific Research Applications

Biochemical Characterization and Therapeutic Potential

Compounds related to dimethylmorpholine and pyrazoles have been examined for their biochemical properties and potential therapeutic applications. For example, research on dimethylmorpholine derivatives has explored their carcinogenic potency and metabolism in animal models, indicating a focus on understanding their biological interactions and potential risks (Lijinsky & Reuber, 1980; Gingell et al., 1978). Similarly, pyrazole derivatives have been studied for their antidepressant and anticonvulsant activities, suggesting a potential for therapeutic use in treating neurological disorders (Abdel‐Aziz et al., 2009).

Applications in Drug Development and Pharmacological Studies

The synthesis and pharmacological evaluation of novel compounds, including those based on pyrazole structures, are common in drug development research. These studies aim to identify compounds with beneficial therapeutic effects, such as anti-inflammatory, analgesic, or neuroprotective properties, while minimizing adverse side effects. For instance, novel pyrazole derivatives have been synthesized and evaluated for their anti-inflammatory and ulcerogenicity profiles, highlighting the ongoing search for safer and more effective pharmaceutical agents (El-Tombary, 2013).

properties

IUPAC Name

(5-amino-1-methylpyrazol-4-yl)-(2,6-dimethylmorpholin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2/c1-7-5-15(6-8(2)17-7)11(16)9-4-13-14(3)10(9)12/h4,7-8H,5-6,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLTXKUHONLIMBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=C(N(N=C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,6-dimethylmorpholine-4-carbonyl)-1-methyl-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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